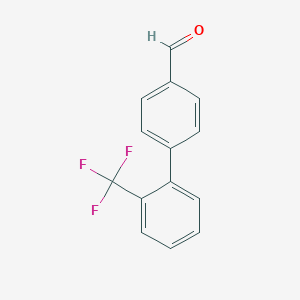

2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDRLRQYSYHJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362627 | |

| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198205-95-7 | |

| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 198205-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde

CAS Number: 198205-95-7

This technical guide provides a comprehensive overview of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.

Chemical Identity and Properties

This compound is a biphenyl derivative characterized by a trifluoromethyl group at the 2' position and a carbaldehyde (formyl) group at the 4 position. The trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 198205-95-7 | |

| Molecular Formula | C₁₄H₉F₃O | |

| Molecular Weight | 250.22 g/mol | |

| Appearance | White to off-white solid | Typical for this class of compounds |

| Melting Point | Not explicitly reported; expected to be a crystalline solid at room temperature. | Based on analogous structures |

| Boiling Point | Not determined | Likely high due to molecular weight and polarity |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from its chemical structure |

Table 2: Spectroscopic Data (Expected Values Based on Analogous Compounds)

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1 (s, 1H, -CHO), 8.0-7.4 (m, 8H, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.0 (C=O), 147-124 (Ar-C), 124 (q, -CF₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58 to -65 (s, 3F) |

| FT-IR (KBr) | ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C aromatic stretch), ~1300-1100 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (EI) | m/z 250 (M⁺), fragments corresponding to loss of -CHO, -CF₃ |

Synthesis

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl core by coupling an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 4-formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene.

Materials:

-

4-formylphenylboronic acid

-

1-bromo-2-(trifluoromethyl)benzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development

The unique structural features of this compound make it a valuable precursor for the synthesis of various biologically active molecules. The trifluoromethyl group can enhance a drug's metabolic stability, binding affinity, and cell permeability. The biphenyl scaffold is a common motif in many approved drugs.

Derivatives of this compound are being investigated for their potential as inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stimuli, such as stress and cytokines, and plays a significant role in inflammation, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Biphenyl amide derivatives have been identified as a novel class of p38 MAPK inhibitors.[1]

Diagram 2: p38 MAPK Signaling Pathway

Caption: Inhibition of the p38 MAPK pathway by biphenyl derivatives.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its synthesis via the Suzuki-Miyaura coupling is a well-established and efficient method. The presence of the trifluoromethyl group imparts desirable properties for the development of novel pharmaceuticals, particularly those targeting key signaling pathways such as the p38 MAPK cascade. This technical guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and material science.

References

An In-Depth Technical Guide to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde

This technical guide provides a comprehensive overview of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde, a versatile intermediate compound utilized in pharmaceutical development and material science.[1] Its significance lies in the presence of a trifluoromethyl group, which can enhance the biological activity, metabolic stability, and other physicochemical properties of target molecules.[1][2] This document outlines its core physicochemical properties, a representative synthetic protocol, and its role as a key building block in synthetic chemistry.

Physicochemical and Compound Data

The essential quantitative data for this compound are summarized in the table below. This information is critical for its application in research and development, particularly for reaction planning and material characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉F₃O | [1][3][4] |

| Molecular Weight | 250.22 g/mol | [1][2][3][4] |

| CAS Number | 198205-95-7 | [1][3] |

| Appearance | White to yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1][2] |

| Density (Predicted) | 1.251 ± 0.06 g/cm³ | [4] |

| Boiling Point (Predicted) | 338.8 ± 42.0 °C | [4] |

| Storage Conditions | 0-8 °C | [1][2][4] |

Synthetic Methodology: A Representative Protocol

The synthesis of this compound is typically achieved through cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The Suzuki-Miyaura coupling is a prominent and widely used method for constructing the biphenyl core of this molecule.

Objective: To synthesize this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-formylphenylboronic acid

-

1-bromo-2-(trifluoromethyl)benzene

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

Experimental Protocol:

-

Reaction Setup: In an inert atmosphere (e.g., under Nitrogen or Argon), a reaction vessel is charged with 4-formylphenylboronic acid (1.0 equivalent), 1-bromo-2-(trifluoromethyl)benzene (1.0-1.2 equivalents), and a suitable base (2.0-3.0 equivalents).

-

Solvent Addition: An appropriate volume of degassed solvent is added to dissolve or suspend the reactants.

-

Catalyst Introduction: The palladium catalyst (typically 1-5 mol%) is added to the mixture.

-

Reaction Execution: The reaction mixture is heated, typically between 80-110 °C, and stirred vigorously for a period ranging from 4 to 24 hours. The progress of the reaction is monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. An aqueous work-up is performed to remove the base and inorganic byproducts. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow of the synthesis of this compound and its subsequent application as a chemical intermediate.

Caption: Synthetic workflow for this compound.

Caption: Role as a key intermediate in multi-step synthesis.

References

An In-depth Technical Guide to the Synthesis of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the valuable building block, 2'-Trifluoromethyl-biphenyl-4-carbaldehyde. This compound is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other physicochemical properties of target molecules. This guide details two primary synthetic methodologies: the Suzuki-Miyaura cross-coupling reaction and a Grignard-based coupling approach.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its biphenyl scaffold provides a rigid framework, while the aldehyde functionality serves as a versatile handle for further chemical transformations. The strategic placement of the trifluoromethyl group on one of the phenyl rings is a common tactic in drug design to modulate the electronic and lipophilic character of a molecule. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the efficient preparation of this important building block.

Synthetic Methodologies

Two robust and widely utilized methods for the synthesis of this compound are the Suzuki-Miyaura cross-coupling and a Grignard-based coupling. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two main pathways are viable:

-

Pathway A: Coupling of (2-Trifluoromethylphenyl)boronic acid with 4-bromobenzaldehyde.

-

Pathway B: Coupling of 2-bromobenzotrifluoride with (4-formylphenyl)boronic acid.

The following is a generalized protocol that can be adapted for either pathway.

Materials:

-

4-Bromobenzaldehyde

-

(2-Trifluoromethylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzaldehyde (1.0 eq), (2-trifluoromethylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Method 2: Grignard-Based Coupling

This method involves the preparation of a Grignard reagent from a protected bromobenzaldehyde derivative, followed by a palladium-catalyzed cross-coupling with an iodobenzotrifluoride.

Materials:

-

2-Bromobenzaldehyde dimethyl acetal

-

Magnesium turnings

-

1,2-Dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

4-Iodobenzotrifluoride

-

Iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II)

-

3N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Activated charcoal

-

Methylene chloride

-

Hexane

Procedure:

-

Grignard Reagent Preparation:

-

To a dry flask under a nitrogen atmosphere containing magnesium turnings (5.07 eq), add anhydrous THF.

-

Initiate the Grignard formation by adding a solution of 1,2-dibromoethane (0.65 eq) in THF dropwise.

-

Add a solution of 2-bromobenzaldehyde dimethyl acetal (1.3 eq) and 1,2-dibromoethane (1.3 eq) in THF at a rate to maintain a gentle reflux.

-

After the addition is complete, add another portion of 1,2-dibromoethane (0.65 eq) in THF and reflux for an additional 20 minutes.

-

-

Cross-Coupling Reaction:

-

In a separate reaction flask, prepare a solution of 4-iodobenzotrifluoride (1.0 eq) and iodo(4-trifluoromethyl)bis(triphenylphosphine)palladium(II) (0.09 eq) in refluxing THF.

-

Decant the prepared Grignard reagent into an addition funnel and add it dropwise to the refluxing solution of the aryl iodide and palladium catalyst.

-

Reflux the reaction mixture for 1.5 hours.

-

-

Work-up and Deprotection:

-

Cool the reaction to room temperature and add 3N hydrochloric acid to hydrolyze the acetal and quench the reaction.

-

Remove the THF by rotary evaporation.

-

Extract the residue with diethyl ether.

-

Wash the ether extract with 3N HCl, water, and saturated sodium chloride solution.

-

Dry the ether solution over anhydrous MgSO₄, treat with activated charcoal, filter, and evaporate the solvent to yield the crude product.

-

-

Purification:

-

Purify the crude product by chromatography (e.g., HPLC or column chromatography on silica gel) using a mixture of methylene chloride and hexane to obtain this compound as a light yellow oil.[1]

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O |

| Molecular Weight | 250.22 g/mol |

| CAS Number | 198205-95-7[2] |

| Appearance | White to yellow solid |

Table 2: Summary of Reaction Conditions and Yields

| Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Suzuki-Miyaura | 4-Bromobenzaldehyde, (2-Trifluoromethylphenyl)boronic acid | Pd(OAc)₂/PPh₃, K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 4-12 h | High (Typical) | Adapted Protocol |

| Grignard Coupling | 2-Bromobenzaldehyde dimethyl acetal, 4-Iodobenzotrifluoride | Mg, Pd(II) catalyst | THF | Reflux | 1.5 h | 96.4 | [1] |

Table 3: Spectroscopic Data for this compound and Related Compounds

| Data Type | Compound | Key Signals |

| ¹H NMR (CDCl₃) | 4'-Trifluoromethyl-2-biphenylcarbaldehyde | δ 9.9 (s, 1H, CHO), 8.0 (m, 1H), 7.6 (m, 7H)[1] |

| ¹³C NMR (CDCl₃) | 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | δ 191.6 (CHO), 148.5, 143.6, 135.5, 135.0, 132.6, 131.5, 129.7, 129.0, 128.5, 124.3[3] |

| ¹⁹F NMR (CDCl₃) | 2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl | δ -64.2 (s)[3] |

| IR (Characteristic Bands) | Aromatic Aldehyde | ~1700 cm⁻¹ (C=O stretch), ~2820 & 2720 cm⁻¹ (C-H stretch of CHO) |

| Mass Spectrometry (EI) | C₁₄H₉F₃O | m/z 250 (M⁺) |

Note: Spectroscopic data for the exact target molecule can vary slightly based on the solvent and instrument used. The provided data for related compounds serves as a useful reference.

Conclusion

This technical guide provides detailed synthetic routes for the preparation of this compound, a building block of significant interest to the scientific community. Both the Suzuki-Miyaura cross-coupling and Grignard-based methods offer viable pathways to this compound, with the choice of method depending on specific laboratory constraints and starting material availability. The provided experimental protocols, quantitative data, and visual diagrams are intended to facilitate the successful synthesis and purification of this valuable intermediate for applications in drug discovery and materials science.

References

Physicochemical properties of trifluoromethyl-biphenyl derivatives

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, aimed at optimizing molecular properties to enhance efficacy and safety. Among the various fluorinated motifs, the trifluoromethyl (CF3) group is frequently employed. When appended to a biphenyl scaffold, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethyl-biphenyl derivatives exhibit a unique and advantageous profile of physicochemical properties.

This technical guide provides a comprehensive overview of the core physicochemical properties of trifluoromethyl-biphenyl derivatives, including lipophilicity, aqueous solubility, and metabolic stability. It details the profound influence of the trifluoromethyl group on these characteristics and offers standardized experimental protocols for their determination.

The Impact of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties due to its distinct electronic nature and steric bulk.[1] Its three fluorine atoms are highly electronegative, creating a potent electron-withdrawing effect that can significantly alter the electron distribution within the biphenyl system.[1] This influences the acidity and basicity of nearby functional groups.[1] Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation.[2][3] These features collectively impact the lipophilicity, solubility, and metabolic fate of the parent molecule.[1][2]

Core Physicochemical Properties

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug design, influencing membrane permeability, target binding, and pharmacokinetic profiles.[4] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[5][6]

The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule.[4][7] The Hansch π value, a measure of a substituent's contribution to lipophilicity, for a CF3 group is +0.88.[4] This enhancement in lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[2]

Table 1: Representative Lipophilicity of Trifluoromethyl-Biphenyl Derivatives

| Compound | Structure | clogP |

| Biphenyl | C₁₂H₁₀ | 3.9 |

| 4-(Trifluoromethyl)biphenyl | C₁₃H₉F₃ | 4.8 |

| 4,4'-Bis(trifluoromethyl)biphenyl | C₁₄H₈F₆ | 5.5[8] |

| 4'-(Trifluoromethyl)biphenyl-4-carboxylic acid | C₁₄H₉F₃O₂ | 4.5 |

Note: clogP values are calculated estimates and serve for comparative purposes.

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is considered the gold standard for experimental LogP determination.[5][6]

-

Preparation: A solution of the test compound is prepared in the solvent in which it is most soluble (either n-octanol or water). The n-octanol and water must be mutually saturated before use.

-

Partitioning: A known volume of the test compound solution is added to a mixture of n-octanol and water (e.g., 500 µL of each) in a vial.[9]

-

Equilibration: The vial is vigorously vortexed for a set period (e.g., 5 minutes) at room temperature to facilitate partitioning between the two phases.[9]

-

Phase Separation: The mixture is centrifuged (e.g., for 5 minutes) to ensure complete separation of the n-octanol and aqueous layers.[9]

-

Quantification: Aliquots are carefully removed from each phase.[9] The concentration of the compound in each layer is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[5] The LogP is the base-10 logarithm of this value.[5]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[10] Poor solubility can lead to low bioavailability and unreliable results in in vitro assays.[10][11] Due to their increased lipophilicity, trifluoromethyl-biphenyl derivatives often exhibit low solubility in aqueous media.[12]

Table 2: Representative Aqueous Solubility of Trifluoromethyl-Biphenyl Derivatives

| Compound | Solubility Category | Typical Range (µg/mL) |

| Biphenyl | Poorly Soluble | < 10 |

| 4-(Trifluoromethyl)biphenyl | Very Poorly Soluble | < 1 |

| 4,4'-Bis(trifluoromethyl)biphenyl | Practically Insoluble | < 0.1 |

| 4'-(Trifluoromethyl)biphenyl-4-carboxylic acid | pH-Dependent | Variable |

Note: These values are representative and can be influenced by factors like pH and crystal form.

Experimental Protocol: Thermodynamic Aqueous Solubility Assay

Thermodynamic, or equilibrium, solubility is considered the "gold standard" measurement and is crucial for lead optimization and formulation development.[11][13]

-

Sample Preparation: An excess amount of the solid, crystalline test compound is added to a vial containing a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a controlled temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.[13]

-

Phase Separation: The resulting suspension is filtered to remove any undissolved solid. High-speed centrifugation can also be used.[11]

-

Quantification: The concentration of the dissolved compound in the clear filtrate (the saturated solution) is determined by a sensitive analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[11]

-

Result Reporting: The solubility is reported in units such as µg/mL or µM.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[3] High metabolic stability often translates to a longer in vivo half-life and improved bioavailability.[2]

The trifluoromethyl group is a key tool for enhancing metabolic stability.[2][3] The C-F bond's high energy makes it resistant to enzymatic cleavage.[2][3] Strategically placing a CF3 group on a known or suspected site of metabolism can effectively block this pathway, reducing the rate of clearance.[3][14]

Table 3: Comparative Metabolic Stability of Biphenyl Derivatives in Human Liver Microsomes (HLM)

| Compound | Key Feature | Intrinsic Clearance (CLint) (µL/min/mg) | Half-life (t₁/₂) (min) |

| 4-Methylbiphenyl | Metabolically labile CH₃ group | High (>100) | Short (<15) |

| 4-(Trifluoromethyl)biphenyl | Metabolically robust CF₃ group | Low (<20) | Long (>70) |

Note: Data are representative and illustrate the typical effect of trifluoromethylation.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes.[15]

-

Reagent Preparation:

-

Test Compound Stock: Prepare a concentrated stock solution of the test compound in an organic solvent like DMSO (e.g., 1 mM).[16]

-

Microsome Suspension: Thaw pooled human liver microsomes on ice and suspend them in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP450 activity, such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, in phosphate buffer.[17]

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension.

-

Add the test compound working solution (diluted from the stock) to the wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.[3]

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3][17]

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stop solution (e.g., acetonitrile containing an internal standard).[3]

-

-

Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.[17]

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) as 0.693/k.[16]

-

Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (microsomal protein concentration).[16]

-

Visualizations

Caption: General experimental workflow for physicochemical profiling.

Caption: Inhibition of the Hedgehog signaling pathway.[18]

Conclusion

Trifluoromethyl-biphenyl derivatives represent a valuable class of compounds in drug discovery, largely due to the profound and generally predictable effects of the trifluoromethyl group. The strategic introduction of a CF3 moiety typically increases lipophilicity and enhances metabolic stability, which are often desirable attributes for improving the pharmacokinetic profile of a drug candidate. However, this often comes at the cost of reduced aqueous solubility, a challenge that must be managed during lead optimization and formulation. A thorough understanding and early experimental evaluation of these key physicochemical properties are essential for successfully advancing these promising molecules through the drug development pipeline.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioivt.com [bioivt.com]

- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Biphenyl Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of biphenyl carbaldehydes. Biphenyl carbaldehydes are a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, liquid crystals, and other functional materials. A thorough understanding of their structure and purity, as determined by NMR spectroscopy, is paramount for their application in research and development. This document outlines detailed experimental protocols, presents a compilation of NMR data for various substituted biphenyl carbaldehydes, and offers insights into the interpretation of their spectral features.

Principles of ¹H and ¹³C NMR Spectroscopy in the Analysis of Biphenyl Carbaldehydes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For biphenyl carbaldehydes, the ¹H NMR spectrum is typically characterized by distinct regions:

-

Aldehydic Proton: The proton of the carbaldehyde group (-CHO) is highly deshielded and appears as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm.

-

Aromatic Protons: The protons on the two phenyl rings resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The chemical shifts and splitting patterns of these protons are influenced by the position of the carbaldehyde group and any other substituents on the rings. The coupling constants (J-values) between adjacent protons (ortho-coupling, typically 7-9 Hz), and to a lesser extent between protons separated by more bonds (meta- and para-coupling, typically 1-3 Hz), provide valuable information about the substitution pattern.

-

Substituent Protons: If other functional groups with protons are present on the biphenyl scaffold (e.g., methyl, methoxy), their signals will appear in characteristic regions of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. Key features in the ¹³C NMR spectrum of a biphenyl carbaldehyde include:

-

Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears far downfield, typically in the range of 190-195 ppm.

-

Aromatic Carbons: The carbons of the biphenyl rings resonate in the region of 120-150 ppm. The chemical shifts are sensitive to the electronic effects of the substituents. Carbons directly attached to the carbaldehyde group or other electron-withdrawing groups will be shifted downfield, while those bearing electron-donating groups will be shifted upfield. Quaternary carbons (those without attached protons) often exhibit lower intensity signals.

Experimental Protocols

A standardized and carefully executed experimental protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation

-

Sample Purity: Ensure the biphenyl carbaldehyde sample is of high purity. Impurities can complicate spectral interpretation.

-

Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) may be used depending on the solubility of the specific biphenyl carbaldehyde derivative.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[2]

-

Procedure:

-

Weigh the desired amount of the biphenyl carbaldehyde into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

| Parameter | Typical Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Number of Scans (NS) | 8-16 |

| Acquisition Time (AQ) | 2-4 seconds |

| Relaxation Delay (D1) | 1-5 seconds |

| Spectral Width (SW) | 12-16 ppm |

¹³C NMR Acquisition Parameters:

| Parameter | Typical Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | Proton-decoupled (e.g., zgpg30) |

| Number of Scans (NS) | 128-1024 or more |

| Acquisition Time (AQ) | 1-2 seconds |

| Relaxation Delay (D1) | 2 seconds |

| Spectral Width (SW) | 0-220 ppm |

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) signal is converted into a frequency domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have the correct absorptive lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is calibrated. For samples in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR is commonly used as an internal reference.

-

Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The precise chemical shift of each peak is identified.

NMR Data of Biphenyl Carbaldehydes

The following tables summarize the ¹H and ¹³C NMR data for a selection of biphenyl carbaldehydes. All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Data

| Compound | Solvent | Aldehydic H (δ, mult.) | Aromatic H (δ, mult., J) | Other H (δ, mult.) |

| [1,1'-Biphenyl]-2-carbaldehyde | CDCl₃ | 10.01 (s) | 8.05 (d, J=6.0), 7.64-7.68 (m), 7.48-7.53 (m), 7.39-7.46 (m) | - |

| [1,1'-Biphenyl]-4-carbaldehyde | CDCl₃ | 10.06 (s) | 8.02-7.91 (m), 7.78-7.72 (m), 7.67-7.61 (m), 7.52-7.45 (m), 7.45-7.38 (m) | - |

| 3'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | CDCl₃ | 9.95 (s) | 7.99 (d, J=8.0), 7.62-7.58 (m), 7.48-7.41 (m), 7.33 (t, J=8.0), 7.16 (t, J=8.0) | 2.42 (s, CH₃) |

| 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | CDCl₃ | 10.01 (s) | 7.91 (d, J=8.0), 7.71 (d, J=8.0), 7.41 (d, J=8.0), 7.34 (t, J=8.0), 7.20 (d, J=4.0) | 2.43 (s, CH₃) |

| 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | CDCl₃ | 10.03 (s) | 7.94-7.91 (m), 7.65 (t, J=8.0), 7.54 (t, J=8.0), 7.47-7.41 (m) | - |

¹³C NMR Data

| Compound | Solvent | C=O (δ) | Aromatic C (δ) | Other C (δ) |

| [1,1'-Biphenyl]-2-carbaldehyde | CDCl₃ | 192.44 | 145.98, 137.75, 133.72, 133.60, 130.81, 130.13, 128.46, 128.15, 127.80, 127.57 | - |

| [1,1'-Biphenyl]-4-carbaldehyde | CDCl₃ | 192.0 | 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4 | - |

| 3'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | CDCl₃ | 192.3 | 146.0, 137.9, 137.5, 133.5, 133.3, 130.6, 128.7, 128.1, 127.5, 127.3, 127.1 | 21.3 (CH₃) |

| 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | CDCl₃ | 191.6 | 147.0, 139.4, 138.4, 134.9, 130.0, 129.0, 127.9, 127.4, 124.2 | 21.3 (CH₃) |

| 2'-Nitro-[1,1'-biphenyl]-4-carbaldehyde | CDCl₃ | 191.6 | 148.5, 143.6, 135.5, 135.0, 132.6, 131.5, 129.7, 129.0, 128.5, 124.3 | - |

Spectral Interpretation and Structural Elucidation

The structural characterization of biphenyl carbaldehydes relies on the careful analysis of all available NMR data.

-

Positional Isomers: The position of the carbaldehyde group significantly influences the ¹H NMR spectrum. For instance, in 2-biphenylcarbaldehyde, the aldehyde proton may experience through-space interactions (Nuclear Overhauser Effect, NOE) with the protons on the adjacent phenyl ring, which can be confirmed by 2D NOESY experiments. The coupling patterns of the aromatic protons are also diagnostic of the substitution pattern.

-

Effect of Substituents: The electronic nature of other substituents on the biphenyl rings will affect the chemical shifts of both protons and carbons. Electron-donating groups (e.g., -CH₃, -OCH₃) will cause upfield shifts (to lower ppm values) of the signals of nearby nuclei, while electron-withdrawing groups (e.g., -NO₂) will cause downfield shifts (to higher ppm values).

-

2D NMR Techniques: For complex or highly substituted biphenyl carbaldehydes where the 1D spectra may have overlapping signals, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of protons within each phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule and assigning quaternary carbons.

-

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the NMR-based structural characterization of a biphenyl carbaldehyde.

References

Spectroscopic and Synthetic Profile of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic protocols, and safety information for the compound 2'-Trifluoromethyl-biphenyl-4-carbaldehyde (CAS No. 198205-95-7). This biphenyl derivative is of interest as a potential building block in the synthesis of novel pharmaceutical agents and functional materials, owing to the presence of the electron-withdrawing trifluoromethyl group and the reactive carbaldehyde moiety.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 198205-95-7 | [1][2][3] |

| Molecular Formula | C₁₄H₉F₃O | [1][2][4] |

| Molecular Weight | 250.22 g/mol | [1][4] |

| Appearance | White to yellow solid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Conditions | Store at 0-8°C | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) and a characteristic singlet for the aldehyde proton between 9.5 and 10.5 ppm. The protons on the phenyl ring bearing the aldehyde will likely appear as two doublets, while the protons on the trifluoromethyl-substituted ring will exhibit more complex splitting patterns due to coupling with each other and potentially with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde group (around 190 ppm). The aromatic carbons will resonate in the 120-150 ppm range. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: A single resonance is expected for the trifluoromethyl group, appearing as a singlet in a proton-decoupled spectrum. The chemical shift will be in the typical range for an aromatic trifluoromethyl group.

Reference NMR Data for a Related Compound (2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl):

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |

| ¹H | 7.92 | d | 8.0 |

| 7.67–7.62 | m | ||

| 7.55 | t | 8.0 | |

| 7.42–7.39 | m | ||

| ¹³C | 148.6, 141.3, 134.8, 132.6, 131.6, 128.9, 128.2, 125.4, 124.2, 123.0 | s (Ar) | |

| 130.2-129.6 | m (CF₃) | ||

| ¹⁹F | -64.2 | s | |

| Solvent: CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

~1700 cm⁻¹: A strong absorption due to the C=O stretching of the aldehyde group.

-

~2820 and 2720 cm⁻¹: Two weak bands corresponding to the C-H stretching of the aldehyde proton (Fermi resonance).

-

3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

1350-1100 cm⁻¹: Strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 250.22. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).

Synthesis Protocol: Suzuki-Miyaura Coupling

The most common and efficient method for the synthesis of unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8][9] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Proposed Reaction:

Detailed Experimental Protocol (General Procedure):

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-formylphenylboronic acid (1.2 equivalents) and 1-bromo-2-(trifluoromethyl)benzene (1.0 equivalent) in a suitable solvent system, such as a mixture of toluene and water.

-

Catalyst and Base Addition: To the stirred solution, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Logical Workflow and Diagrams

Synthetic Workflow

The synthesis of this compound via the Suzuki-Miyaura coupling reaction can be visualized as a streamlined workflow.

Caption: Synthetic workflow for this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle illustrates the key steps involving the palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The presence of the trifluoromethyl group, a common moiety in many bioactive compounds, suggests that derivatives of this molecule could potentially exhibit biological activity.[10][11][12] Further research is required to explore its potential pharmacological applications.

Safety Information

Safety data for this compound is limited. However, based on the safety data sheets for structurally similar compounds, the following precautions are recommended[13][14][15]:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, mist, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE). For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound [oakwoodchemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 198205-95-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 12. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. angenechemical.com [angenechemical.com]

- 15. synquestlabs.com [synquestlabs.com]

The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This in-depth technical guide explores the multifaceted roles of this powerful functional group, providing a comprehensive overview of its effects on metabolic stability, lipophilicity, acidity, and protein-ligand interactions. This guide also offers detailed experimental protocols for key assays and visualizes complex biological and experimental processes to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The unique electronic properties of the trifluoromethyl group, stemming from the high electronegativity of fluorine atoms, bestow a range of desirable characteristics upon parent molecules. These modifications are instrumental in overcoming common challenges in drug development, such as poor metabolic stability and suboptimal bioavailability.

Metabolic Stability

One of the most significant contributions of the CF₃ group is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are primary drivers of drug metabolism. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, medicinal chemists can effectively block sites of oxidation, leading to a longer in vivo half-life and improved bioavailability.[1][2][3] This "metabolic switching" strategy can significantly reduce the required dose and dosing frequency, ultimately leading to a more favorable therapeutic index.[1]

Table 1: Comparative Metabolic Stability Data

| Compound Pair | Modification | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) | Key Observations |

| Picornavirus Inhibitor Analogues | CH₃ vs. CF₃ | Longer for CF₃ analogue | Lower for CF₃ analogue | Replacement of a methyl group with a trifluoromethyl group on an isoxazole ring prevented hydroxylation and provided a global protective effect against hepatic metabolism. |

| Generic Example | Metabolically Labile CH₃ vs. CF₃ | Shorter for CH₃ | Higher for CH₃ | Introduction of a CF₃ group in place of a metabolically susceptible methyl group generally leads to a longer half-life and lower intrinsic clearance.[1] |

Lipophilicity and Permeability

The trifluoromethyl group is highly lipophilic, a property that can significantly enhance a drug's ability to permeate biological membranes, including the blood-brain barrier.[3] This increased lipophilicity can improve absorption and distribution, leading to better target engagement. However, the effect of trifluorination on lipophilicity can be context-dependent. While it generally increases the octanol-water partition coefficient (logP), the overall impact on a molecule's properties will also depend on other functional groups present.

Table 2: Comparative Lipophilicity Data

| Compound | logP |

| Fluoxetine | 4.05[4] |

| Celecoxib | 3.5 |

Note: Direct comparative logP values for non-trifluoromethylated analogs are not always readily available in single literature sources. The provided values are for the trifluoromethylated drugs.

Modulation of Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity of nearby functional groups. For instance, the presence of a CF₃ group on an aromatic ring can lower the pKa of a phenolic hydroxyl group or an aniline amine, making them more acidic.[5] This modulation of pKa can have profound effects on a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.

Table 3: Comparative pKa Data

| Compound | Functional Group | pKa |

| Phenol | -OH | 9.95 |

| 4-Trifluoromethylphenol | -OH | 9.18 |

| Aniline | -NH₂ | 4.63 |

| 4-Trifluoroethylaniline | -NH₂ | 3.53 |

Note: These are representative values and can vary based on the specific molecular context.

Impact on Pharmacodynamics: Enhancing Target Binding and Potency

The introduction of a trifluoromethyl group can lead to a significant improvement in a drug's binding affinity and potency. This enhancement can be attributed to several factors:

-

Direct Interactions: The CF₃ group can participate in favorable interactions with the protein target, including hydrophobic interactions and non-canonical hydrogen bonds.

-

Conformational Effects: The steric bulk of the CF₃ group can influence the conformation of the drug molecule, pre-organizing it for optimal binding to the target.

-

Electronic Effects: The electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the molecule, enhancing key interactions with the protein.

Table 4: Comparative Binding Affinity and Potency Data

| Drug/Analog Pair | Target | Metric | Value (CF₃) | Value (Non-CF₃ Analog) | Fold Difference |

| Celecoxib vs. SC-558 (methyl analog) | COX-2 | IC₅₀ | 0.04 µM | 0.3 µM | ~7.5 |

| Bicalutamide (R-enantiomer) vs. Hydroxyflutamide | Androgen Receptor | Relative Binding Affinity | ~2-4x higher | - | 2-4 |

| Fluoxetine | Serotonin Transporter (SERT) | Kᵢ | 1.1 nM | - | - |

Note: Data is compiled from various sources and direct head-to-head comparisons under identical conditions are not always available. The IC₅₀ for Celecoxib can vary depending on the assay conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

-

Liver microsomes (human or other species)

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Ice-cold stop solution (e.g., acetonitrile with an internal standard)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound or positive control. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the ice-cold stop solution.

-

Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be determined from the half-life and protein concentration.[2]

LogP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Test compound

-

Glass vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Prepare pre-saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the phases to separate.

-

Dissolution: Dissolve a known amount of the test compound in either the pre-saturated n-octanol or water.

-

Partitioning: Add a known volume of the other pre-saturated solvent to the vial.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes or tissues expressing the target receptor

-

Radioligand (a radioactive molecule that binds to the target receptor)

-

Test compound

-

Assay buffer

-

Non-specific binding control (a high concentration of a non-radioactive ligand that binds to the same receptor)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific binding control).

-

Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature and for a defined period.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Complexity: Signaling Pathways, Workflows, and Relationships

Diagrams are powerful tools for understanding complex biological and experimental processes. The following sections utilize the DOT language to create clear and informative visualizations.

Signaling Pathway: Celecoxib and the COX-2 Pathway

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.[6][7][8]

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis and reducing inflammation.

Experimental Workflow: In Vitro Microsomal Stability Assay

The following diagram illustrates the key steps in a typical in vitro microsomal stability assay.

Caption: Workflow for determining in vitro metabolic stability using a microsomal assay.

Logical Relationship: Structure-Activity Relationship (SAR) of Pyrazole-based Kinase Inhibitors

This diagram illustrates a simplified structure-activity relationship for a series of trifluoromethylated pyrazole-based kinase inhibitors, showing how modifications at different positions affect their inhibitory activity.

Caption: SAR of trifluoromethylated pyrazole inhibitors.

Synthetic Methodologies

The introduction of the trifluoromethyl group into a molecule can be achieved through various synthetic strategies. The choice of method depends on the substrate, the desired position of the CF₃ group, and the overall synthetic route.

Synthesis of Celecoxib

A common synthesis of celecoxib involves the condensation of a trifluoromethylated β-diketone with a substituted phenylhydrazine.

Protocol:

-

Diketone Formation: React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

-

Cyclization: React the resulting β-diketone with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent such as ethanol.

-

Purification: The crude product is then purified by recrystallization to yield celecoxib.[1][9]

Synthesis of Fluoxetine

The synthesis of fluoxetine often involves a key nucleophilic aromatic substitution (SNAr) reaction.

Protocol:

-

Alcohol Formation: Reduce 3-(dimethylamino)propiophenone with a reducing agent like sodium borohydride to form 3-(dimethylamino)-1-phenylpropan-1-ol.

-

Ether Formation: React the alcohol with 1-chloro-4-(trifluoromethyl)benzene in the presence of a strong base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Demethylation: The resulting N,N-dimethyl intermediate is then demethylated to give fluoxetine.[8][10]

Synthesis of Bicalutamide

The synthesis of bicalutamide, a non-steroidal antiandrogen, involves the formation of a thioether and subsequent oxidation to a sulfone.

Protocol:

-

Thioether Formation: React N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-epoxy-2-methylpropanamide with 4-fluorothiophenol in the presence of a base.

-

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst.

-

Purification: The final product, bicalutamide, is purified by crystallization.[6][9]

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity has led to the development of numerous successful drugs across various therapeutic areas. A thorough understanding of the physicochemical and pharmacodynamic effects of the CF₃ group, coupled with robust experimental evaluation and strategic synthetic implementation, will continue to drive the discovery and development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. [Pharmacokinetics of SSRI antidepressants: half-life and clinical applicability] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Page loading... [wap.guidechem.com]

- 10. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

An In-depth Technical Guide to Biphenyl Derivatives in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives are a class of organic compounds characterized by two connected phenyl rings. This structural motif is of paramount importance in modern organic synthesis, serving as a foundational backbone in a wide array of functional molecules.[1][2][3][4] From life-saving pharmaceuticals to advanced materials for organic electronics, the versatility of the biphenyl scaffold is a cornerstone of contemporary chemical research and development.[2][5] Biphenyls and their derivatives are key intermediates in the production of a diverse range of compounds, including drugs, agricultural products, and fluorescent layers in Organic Light-Emitting Diodes (OLEDs).[5] The inherent neutrality and relative non-reactivity of the parent biphenyl molecule necessitate functionalization to unlock its synthetic potential.[3][4] This guide provides an in-depth technical overview of the synthesis, applications, and core methodologies related to biphenyl derivatives, tailored for professionals in research and drug development.

Core Synthetic Methodologies for Biphenyl Derivatives

The construction of the biaryl C-C bond is a central theme in organic synthesis. Several powerful, metal-catalyzed cross-coupling reactions have been developed for this purpose, each with its own set of advantages and limitations. The most prominent among these are the Suzuki-Miyaura, Ullmann, Negishi, and Stille reactions.[6]

Comparative Overview of Key Synthetic Reactions

Direct, side-by-side quantitative comparisons of these four reactions for the synthesis of the exact same biphenyl under optimized conditions for each are scarce in the literature. The following table summarizes representative data for the synthesis of biphenyl or simple substituted biphenyls to provide a general performance overview.[6]

| Reaction | Typical Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Key Features |

| Suzuki-Miyaura Coupling | 85-99 | 0.1 - 5 | 80-110 | 2-24 | Mild conditions, high functional group tolerance, non-toxic byproducts.[6] |

| Ullmann Reaction | 40-80 | Stoichiometric Cu | 180-210 | 24-48 | Harsh conditions, often requires electron-deficient substrates.[3] |

| Negishi Coupling | 70-95 | 1 - 5 | 25-80 | 1-12 | High reactivity, mild conditions, but moisture-sensitive reagents.[6] |

| Stille Coupling | 75-95 | 1 - 5 | 80-110 | 12-16 | High functional group tolerance, but toxic organotin reagents.[6] |

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for biphenyl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[6] The byproducts are generally non-toxic and easily removed.[6]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Ullmann Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls, involving the copper-mediated coupling of two aryl halides.[3] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[3]

General Reaction Scheme

2 Ar-X + Cu (excess) → Ar-Ar + CuX₂

The Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are highly reactive, often leading to faster reactions and milder conditions compared to other methods.[6] However, organozinc reagents are sensitive to air and moisture, necessitating anhydrous conditions.[6]

Catalytic Cycle of the Negishi Coupling

The Stille Coupling

The Stille reaction is known for its tolerance of a wide range of functional groups.[6] Its primary drawback is the high toxicity of the organotin reagents and their byproducts, which can be challenging to remove from the final product.[6]

Catalytic Cycle of the Stille Coupling

Detailed Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

General Workflow for Biphenyl Derivative Synthesis

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid

-

Materials: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol), 4-methylphenylboronic acid (1.65 g, 12.18 mmol), K₂CO₃ (1.68 g, 12.18 mmol), Pd(PPh₃)₄ (0.14 g, 0.12 mmol), 1,4-dioxane:H₂O (4:1, 20 mL).[7]

-

Procedure:

-

To a solution of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid in 1,4-dioxane:H₂O, add the 4-methylphenylboronic acid and K₂CO₃.[7]

-

Add the Pd(PPh₃)₄ catalyst to the mixture.[7]

-

Stir the resulting reaction mixture at 80°C for 16 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).[7]

-

Wash the combined organic layer with water, followed by brine, and dry over anhydrous Na₂SO₄.[7]

-

Filter and evaporate the solvent under reduced pressure to obtain the crude product.[7]

-

Purify the crude compound by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[7]

-

-

Expected Yield: 75%[7]

Protocol 2: Ullmann Reaction

Synthesis of 2,2'-Dinitrobiphenyl

-

Materials: ortho-chloronitrobenzene, copper-bronze alloy.

-

Procedure:

-

In a reaction vessel, combine ortho-chloronitrobenzene with a copper-bronze alloy.

-

Heat the mixture under appropriate conditions (typically high temperature).

-

The reaction progress can be monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled, and the product is isolated and purified, often by crystallization or chromatography.

-

Protocol 3: Negishi Coupling

Synthesis of 2,2'-Dimethylbiphenyl

-

Materials: o-iodotoluene, o-tolylmagnesium bromide, zinc chloride, tetrakis(triphenylphosphine)palladium(0), THF.[6]

-

Procedure:

-

Prepare the organozinc reagent, o-tolylzinc chloride, from o-tolylmagnesium bromide and zinc chloride in THF.[6]

-

In a separate reaction flask under an inert atmosphere, dissolve o-iodotoluene and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in THF.[6]

-

Add the freshly prepared o-tolylzinc chloride solution to the reaction mixture.[6]

-

Reflux the reaction mixture for 1 hour.[6]

-

After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.[6]

-

Purify the crude product by chromatography or distillation.[6]

-

Protocol 4: Stille Coupling

General Procedure for the Synthesis of Biphenyl Derivatives

-

Materials: Aryl halide (0.5 mmol), triphenyltin chloride (0.6 mmol), potassium carbonate (0.7 mmol), SnFe₂O₄@SiO₂@P-Pd catalyst (0.015 g), polyethylene glycol.[8]

-

Procedure:

-

In a flask, combine the aryl halide, triphenyltin chloride, and potassium carbonate.[8]

-

Add the SnFe₂O₄@SiO₂@P-Pd catalyst and dissolve the mixture in polyethylene glycol.[8]

-

Stir the reaction mixture at 120°C.[8]

-

Monitor the progress of the reaction by TLC.[8]

-

Upon completion, purify the desired product using silica gel column chromatography.[8]

-

Applications of Biphenyl Derivatives

The unique structural and electronic properties of biphenyl derivatives have led to their widespread use in various high-tech and biomedical fields.

In Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] Its rigid nature allows for the precise positioning of functional groups to interact with biological targets, while the rotational flexibility of the biaryl bond can be fine-tuned to optimize binding.

Examples of FDA-Approved Drugs Containing a Biphenyl Moiety:

| Drug Name | Therapeutic Area |

| Valsartan | Antihypertensive |

| Telmisartan | Antihypertensive |

| Diflunisal | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Felbinac | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Bosentan | Pulmonary Arterial Hypertension |

In Materials Science: Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are crucial components in the development of advanced materials for organic electronics, particularly in OLEDs.[5] They are often used as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs), where their high triplet energy and good charge transport properties are essential for efficient device performance.[1][11][12][13]

For instance, N,N′-Dicarbazolyl-4,4′-biphenyl (CBP) is a well-known host material.[1][12] Derivatives of CBP, such as those with cyano or methyl substitutions, have been synthesized to enhance electron-injecting/transporting abilities and achieve bipolar features, leading to significant improvements in the efficiency of green and red PhOLEDs.[1][11] Other biphenyl derivatives incorporating triazole moieties have been developed as bipolar host materials for high-efficiency blue PhOLEDs.[13]

Conclusion